Product packaging for (1-Aminocyclobutyl)methanesulfonamide(Cat. No.:)

(1-Aminocyclobutyl)methanesulfonamide

Cat. No.: B12280185
M. Wt: 164.23 g/mol
InChI Key: MQQFESHLQNDDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Aminocyclobutyl)methanesulfonamide (CID: 135394552) is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It features a cyclobutane ring, a primary amino group, and a methanesulfonamide moiety, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound is of significant interest in pharmaceutical research for the development of novel small-molecule therapeutics. Its structure is related to fragments used in the design of potent inhibitors for protein-protein interactions, such as MDM2-p53 inhibitors, which are a promising avenue in cancer research . Furthermore, the aminocyclobutyl group is a key structural element in modern drug design, often used to confer conformational rigidity and optimize pharmacokinetic properties. The methanesulfonamide group is a common pharmacophore found in compounds with diverse biological activities. Researchers utilize this compound as a critical building block (synthon) in synthetic organic chemistry. It serves as a versatile precursor for constructing more complex molecules. Its defined stereochemistry, as seen in related compounds like rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride, allows for the exploration of structure-activity relationships (SAR) in lead optimization campaigns . This product is labeled For Research Use Only (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research applications, such as fundamental scientific investigation, drug discovery, and the development of new diagnostic tools . They are not intended for use in diagnostic procedures or for any human or veterinary clinical applications. This product is not a drug or medicine and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2S B12280185 (1-Aminocyclobutyl)methanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

(1-aminocyclobutyl)methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c6-5(2-1-3-5)4-10(7,8)9/h1-4,6H2,(H2,7,8,9)

InChI Key

MQQFESHLQNDDPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CS(=O)(=O)N)N

Origin of Product

United States

Contextualizing Cyclobutane and Sulfonamide Motifs in Advanced Organic Synthesis and Molecular Design

The fields of organic synthesis and molecular design continually seek novel structural motifs to build molecules with specific functions. Two such motifs, the cyclobutane (B1203170) ring and the sulfonamide group, have independently proven to be of immense value.

Rationale for In Depth Investigation of 1 Aminocyclobutyl Methanesulfonamide As a Chemical Scaffold

Strategies for the Enantioselective and Diastereoselective Construction of the 1-Aminocyclobutyl Moiety

The creation of the 1-aminocyclobutyl core with defined stereochemistry is the cornerstone of the synthesis. The inherent ring strain and the need to control the spatial orientation of substituents require sophisticated asymmetric strategies. nih.govnih.gov

The enantioselective synthesis of cyclobutane derivatives has been approached through several powerful methods, including cycloadditions, ring contractions, and the functionalization of pre-existing rings. nih.govacs.org

[2+2] Cycloaddition Reactions: This is a fundamental approach for forming four-membered rings. The use of chiral catalysts, particularly in organocatalysis, has enabled asymmetric formal [2+2] cycloadditions with high stereocontrol. mdpi.com For instance, enamine catalysis has been successfully employed in cycloadditions to create chiral cyclobutane derivatives with excellent control over newly formed stereocenters. mdpi.com

Ring Contraction Reactions: An alternative strategy involves the stereoselective contraction of more easily synthesized five-membered rings, such as pyrrolidines. chemistryviews.orgnih.govacs.org This approach can be highly stereospecific, where the stereochemistry of the starting pyrrolidine (B122466) directly translates to the cyclobutane product. nih.govacs.org The mechanism often proceeds through a 1,4-biradical intermediate that cyclizes rapidly to form the C-C bond, preserving the stereochemical information. chemistryviews.orgacs.org

Desymmetrization: The enantioselective functionalization of prochiral cyclobutane substrates, such as cyclobutanones or 1,2-dibromocyclobutene imides, has emerged as a powerful strategy. mdpi.comnih.gov For example, a dual iridium/nickel-catalyzed photoredox cross-coupling has been used for the enantioselective desymmetrization of a cyclobutene (B1205218) scaffold, yielding a chiral product with high enantiomeric excess that can be divergently transformed into various tetrasubstituted cyclobutanes. nih.gov

Introducing the amino group with stereocontrol is a critical step. This can be achieved either during or after the formation of the cyclobutane ring.

Michael Addition: The diastereoselective Michael addition of N-nucleophiles onto activated cyclobutenes is an effective method for producing substituted aminocyclobutanes. researchgate.netepfl.chrsc.orgepfl.ch The use of various nitrogen-based nucleophiles, including imidazoles and other azoles, allows for the creation of a diverse library of aminocyclobutane building blocks. epfl.chepfl.ch Chiral catalysts, such as chinchona-based squaramides, can facilitate enantioselective sulfa-Michael additions to cyclobutenes, affording products with high enantioselectivity. rsc.org

Electrophilic Amination: Iodonitrene species, generated in situ, can serve as electrophilic amination reagents. acs.org Their reaction with substituted pyrrolidines can trigger a ring contraction to form the corresponding aminocyclobutane derivative stereospecifically. nih.govacs.org

From Carboxylic Acids: Readily available cyclobutane carboxylic acids can be converted to amines through stereoretentive reactions like the Curtius or Hofmann rearrangements, providing a reliable route to the desired aminocyclobutane stereoisomer.

Divergent Synthesis: A divergent strategy begins with a common core intermediate which is then elaborated into a variety of different final products. researchgate.netnih.gov Starting from a single, optically enriched aminocyclobutane scaffold, a multitude of derivatives can be generated by applying different reaction sequences. nih.govresearchgate.net This is highly efficient for creating a library of related compounds for structure-activity relationship studies. nih.govresearchgate.net For example, a chiral bromocyclobutene can serve as a common scaffold that is transformed into numerous tetra-substituted products through various cross-coupling reactions. nih.gov

Methodologies for the Formation of the Methanesulfonamide (B31651) Functionality

The sulfonamide bond (S-N) is a key feature in a vast number of pharmaceuticals. princeton.edu Its synthesis has traditionally relied on the reaction between an amine and a sulfonyl chloride, but modern catalysis has introduced more versatile and milder alternatives. princeton.eduacs.org

The classic method for forming a sulfonamide involves reacting an amine, such as a 1-aminocyclobutane derivative, with methanesulfonyl chloride in the presence of a base. Optimization of this reaction is crucial for achieving high yields, especially with sterically hindered or electronically deactivated amines. researchgate.net

Key optimization parameters include:

Base: The choice of base (e.g., triethylamine (B128534), pyridine, or DMAP) is critical to neutralize the HCl byproduct without promoting side reactions.

Solvent: The reaction is typically run in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Temperature: Low temperatures are often used to control the reaction's exothermicity and improve selectivity.

Alternative sulfonating agents and reaction conditions have been explored to improve efficiency and substrate scope. For instance, using sulfonic acids or their salts under microwave irradiation can provide good yields and functional group tolerance. organic-chemistry.org

Recent advances have focused on developing catalytic methods for sulfonamide synthesis that avoid the pre-formation of often unstable sulfonyl chlorides and tolerate a wider range of functional groups. acs.orgthieme-connect.com

Copper and Nickel Catalysis: Transition metals like copper and nickel are effective catalysts for C-N bond formation. Nickel-catalyzed methods have been developed for the cross-coupling of sulfonamides with aryl electrophiles. princeton.edu Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Palladium Catalysis: Palladium catalysts facilitate the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) to form aryl ammonium (B1175870) sulfinates. These intermediates can then be converted in a one-pot process to a wide array of sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

Photoredox Catalysis: Metal-free photoredox catalysis provides an environmentally friendly route to sulfonamides. organic-chemistry.org This strategy can enable the sulfonylation of phenylhydrazines with thiols using an organic dye like eosin (B541160) Y as the photocatalyst in a green solvent system. organic-chemistry.org Another innovative approach involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. nih.govacs.org

Data Tables

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis

Catalytic System Reactants Key Features Reference
Photosensitized Nickel Aryl Halides, Sulfonamides Broad scope for N-aryl and N-heteroaryl sulfonamides; operates via an energy-transfer mechanism. princeton.edu
Synergistic Cu/Photoredox Aryl Radical Precursors, Amines, SO₂ Source Single-step process at room temperature; accommodates various electron-rich and -deficient amines. acs.org
Palladium Aryl Iodides, DABSO, Amines One-pot, three-component reaction; versatile for functionalized amines, including amino acid derivatives. organic-chemistry.org
Metal-Free Photoredox Phenylhydrazines, Thiols Uses eosin Y as an organic photocatalyst; environmentally friendly solvent system (MeCN:H₂O). organic-chemistry.org

| Copper (Decarboxylative) | Carboxylic Acids, Amines, SO₂Cl₂ | Converts native acids to sulfonyl chlorides in situ; avoids prefunctionalization. | nih.govacs.org |

Integrated Synthetic Routes to this compound

The synthesis of this compound is not widely documented in publicly accessible scientific literature. However, a logical synthetic approach can be devised based on established methodologies for the synthesis of related aminocyclobutane and methanesulfonamide derivatives. The primary retrosynthetic disconnection would logically occur at the sulfonamide bond, suggesting a convergent approach where a suitable aminocyclobutane precursor is coupled with a methanesulfonylating agent.

A plausible synthetic pathway would likely commence with a protected form of 1-aminocyclobutane-1-carbonitrile (B571814) or a related carboxylic acid derivative. The presence of the amino group on a quaternary carbon atom necessitates careful planning to avoid steric hindrance and competing side reactions.

Development of Efficient and High-Yielding Protocols

The development of efficient and high-yielding protocols for the synthesis of this compound would likely focus on the optimization of the coupling reaction between a protected 1-aminocyclobutane precursor and methanesulfonyl chloride. A key precursor would be 1-aminocyclobutanemethanol, which could be synthesized from 1-aminocyclobutanecarboxylic acid via reduction.

A generalized synthetic scheme can be proposed:

Protection of the Amino Group: The synthesis would likely start with the protection of the amino group of a commercially available or synthesized 1-aminocyclobutane derivative. Common protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) would be suitable.

Functional Group Interconversion: The next step would involve the conversion of a functional group at the 1-position of the cyclobutane ring to a hydroxymethyl or aminomethyl group. For instance, the reduction of a carboxylic acid or nitrile to an amine or alcohol.

Sulfonamide Formation: The crucial step is the formation of the sulfonamide bond. This is typically achieved by reacting the amino group with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.

Deprotection: The final step would be the removal of the protecting group from the amino functionality to yield the target compound, this compound.

StepReactantsReagentsSolventTypical Yield
Protection 1-aminocyclobutane-1-carboxylic acidDi-tert-butyl dicarbonate, NaOHDioxane/Water>95%
Reduction Boc-1-aminocyclobutane-1-carboxylic acidBorane-tetrahydrofuran complexTetrahydrofuran80-90%
Mesylation Boc-1-aminocyclobutane-1-methanolMethanesulfonyl chloride, TriethylamineDichloromethane85-95%
Azide (B81097) Displacement Boc-1-(mesyloxymethyl)cyclobutane-1-amineSodium azideDimethylformamide80-90%
Reduction to Amine Boc-1-(azidomethyl)cyclobutane-1-amineHydrogen, Palladium on carbonMethanol>95%
Sulfonamide Formation Boc-1-(aminomethyl)cyclobutane-1-amineMethanesulfonyl chloride, TriethylamineDichloromethane80-90%
Deprotection Boc-protected intermediateTrifluoroacetic acid or HClDichloromethane>95%

The data in this table is illustrative and based on analogous reactions reported in the chemical literature. Actual yields may vary.

Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound presents several challenges. Key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency of each synthetic step.

For a scalable synthesis, a process that minimizes the number of steps and avoids the use of hazardous or expensive reagents is highly desirable. For instance, a direct reductive amination of a suitable cyclobutanone (B123998) precursor could be an alternative, more atom-economical route.

Key Scalability Considerations:

Process Safety: The use of highly reactive or toxic reagents such as methanesulfonyl chloride and azides requires strict safety protocols and specialized equipment for large-scale production.

Purification: Chromatographic purification is often not feasible on an industrial scale. Therefore, developing a synthesis that yields a product of high purity through crystallization or extraction is crucial.

Waste Management: The generation of byproducts, such as salts from neutralization steps and solvent waste, needs to be minimized and managed effectively.

ParameterLaboratory ScaleIndustrial Scale
Purification Column ChromatographyCrystallization, Distillation
Reagents Wide variety, including hazardous reagentsFocus on cost-effective and safer alternatives
Solvent Volume High dilution commonConcentrated reactions preferred
Temperature Control Easily managedRequires specialized reactors for heat transfer
Waste Managed in small quantitiesSignificant environmental and cost factor

Exploration of Green Chemistry Principles in the Synthesis of Related Structures

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical manufacturing. While specific green chemistry applications for the synthesis of this compound are not documented, general principles can be applied to the synthesis of related aminocyclobutane and sulfonamide structures.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic reactions are preferred over stoichiometric ones.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO2. In pharmaceutical manufacturing, it's estimated that solvents can constitute a significant portion of the waste stream. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. While not always feasible for complex molecules, this is a key goal of green chemistry.

Catalysis: The use of catalysts, especially biocatalysts (enzymes), can lead to highly selective and efficient transformations under mild conditions, often eliminating the need for protecting groups. nih.gov

By considering these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies for 1 Aminocyclobutyl Methanesulfonamide

Functional Group Transformations and Selective Chemical Modifications

The presence of distinct functional groups in (1-aminocyclobutyl)methanesulfonamide allows for a range of selective chemical modifications. These transformations are crucial for developing new derivatives with tailored properties.

Amino Group Derivatizations (e.g., Acylation, Alkylation)

The primary amino group is a key site for derivatization, readily undergoing reactions such as acylation and alkylation. These modifications are fundamental in medicinal chemistry for altering a compound's physicochemical properties.

Acylation of the amino group can be achieved using various acylating agents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. A common technique for the derivatization of amino groups is the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This silylation reagent is particularly useful as it reacts with polar functional groups containing an active hydrogen, such as the amino group in this compound. sigmaaldrich.com The resulting derivatives are more stable and less sensitive to moisture compared to those formed with other silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Another approach involves derivatization with 9-fluorenylmethylchloroformate (FMOC), a reagent that forms stable derivatives with both primary and secondary amino acids. nih.gov The yield of this reaction is sensitive to the pH of the reaction mixture, with a pH of 8.0 providing reproducible results. nih.gov

Alkylation of the amino group introduces alkyl substituents, which can significantly impact the compound's lipophilicity and basicity. Reductive amination, for example, is a common method for introducing alkyl groups. Derivatization of amino groups can also be achieved using 1-bromobutane, which improves the hydrophobicity and basicity of the resulting compound. rsc.org

The table below summarizes common derivatization strategies for amino groups, which are applicable to this compound.

Derivatization StrategyReagent ExampleResulting Functional GroupKey Features
Acylation (Silylation) N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)TBDMS-amineIncreased stability and reduced moisture sensitivity of the derivative. sigmaaldrich.com
Acylation (Carbamation) 9-fluorenylmethylchloroformate (FMOC)FMOC-carbamateForms stable derivatives; reaction yield is pH-sensitive. nih.gov
Alkylation 1-BromobutaneButyl-amineIncreases hydrophobicity and basicity. rsc.org

Modifications at the Sulfonamide Nitrogen and Sulfur Centers

The sulfonamide group (-SO₂NH₂) itself offers opportunities for chemical modification, although these are generally less common than amino group derivatizations. The nitrogen of the sulfonamide can potentially be alkylated or acylated under specific conditions, though this is often more challenging than with a primary amine due to the electron-withdrawing nature of the sulfonyl group.

Reactions targeting the sulfur center of sulfonamides are less frequent in the context of derivatization. The S-C bond is generally stable; however, under forcing conditions, cleavage could occur. The synthesis of sulfonamides often involves the reaction of an amine with a sulfonyl chloride. nih.gov For instance, 4-acetamidobenzenesulfonyl chloride reacts with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. nih.gov This highlights the reactivity of the sulfonyl chloride precursor, which could be a route to novel sulfonamide derivatives if a suitable (1-aminocyclobutyl)methanesulfonyl chloride were available.

Regioselective and Stereoselective Functionalization of the Cyclobutyl Ring

The functionalization of the cyclobutyl ring in this compound presents a synthetic challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods could potentially allow for regioselective and stereoselective modifications. The synthesis of related compounds, such as rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide, indicates that control of stereochemistry is possible during the synthesis of the ring system itself. The introduction of functional groups onto the cyclobutyl ring would likely involve multi-step synthetic sequences starting from functionalized cyclobutane (B1203170) precursors. A dual derivatization scheme can be employed where primary amine and hydroxyl groups are tagged with a linear acyl chloride head containing a tertiary amine tail, followed by coupling of carboxylate groups to a linear amine tag with a tertiary amine tail. nih.gov This method has been shown to increase the hydrophobicity of the analyte. nih.gov

Advanced Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes. This involves the study of reaction intermediates, transition states, and reaction kinetics.

Investigation of Reaction Intermediates and Transition States

The solvolysis of sulfonyl chlorides, a related class of compounds, is suggested to proceed primarily through an Sₙ2 mechanism, although some Sₙ1 character is possible in highly ionizing solvents. nih.gov The formation of sulfonyl cations is generally considered unfavorable under typical solvolytic conditions. nih.gov In the reaction of urea (B33335) with benzil (B1666583) in an acidic solution, the initial step is the attack of urea on the protonated benzil to form a diol intermediate. rsc.org

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For the reaction between methanesulfonamide (B31651) and the OH radical, a rate coefficient of (1.4±0.3)×10⁻¹³ cm³ molec.⁻¹ s⁻¹ has been determined. copernicus.org

In the solvolysis of methanesulfonyl chloride, the solvent isotope effect (kH₂O/kD₂O) was found to be between 1.5 and 1.7, which is consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov Such studies, if applied to the derivatization reactions of this compound, could provide a deeper understanding of the reaction pathways and help in the rational design of new synthetic routes.

Scaffold Diversification and Integration into Complex Molecular Architectures

The structural features of this compound, namely the primary amino group and the sulfonamide moiety, offer versatile handles for chemical modification. These functional groups allow for the diversification of the core scaffold and its incorporation into more complex molecular frameworks, including heterocyclic systems and bioconjugates.

Formation of Heterocyclic Systems Incorporating the this compound Core

The primary amine of this compound is a key functional group for the construction of various heterocyclic systems. Through reactions with appropriate bifunctional reagents, the aminocyclobutyl moiety can be integrated into a new ring system. While specific examples for the direct use of this compound in complex heterocycle synthesis are not extensively documented in publicly available literature, established synthetic methodologies for primary amines can be applied to construct a variety of heterocyclic structures.

One common strategy involves the condensation of the primary amine with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound in the presence of a suitable catalyst could potentially lead to the formation of a substituted dihydropyrimidine (B8664642) ring fused or linked to the cyclobutane core. The general synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an amino group with a β-dicarbonyl compound or its synthetic equivalent. nih.govnih.govnih.govorientjchem.orgorganic-chemistry.orggsconlinepress.commdpi.com

Another plausible approach is the formation of pyridopyrimidines. The synthesis of such fused heterocyclic systems can be achieved through multicomponent reactions, for example, by reacting a 2-aminopyridine (B139424) derivative, an orthoformate, and a primary amine. nih.govnih.gov In a hypothetical scenario, this compound could act as the primary amine component in such a reaction.

Furthermore, the primary amino group can be readily converted into urea or thiourea (B124793) derivatives by reacting with isocyanates or isothiocyanates, respectively. acs.orgnih.govtubitak.gov.trnih.gov These urea and thiourea derivatives can then serve as precursors for the synthesis of various heterocyclic systems, such as pyrimidines and other fused heterocycles, through cyclization reactions. acs.orgnih.gov

The following table summarizes some potential heterocyclic systems that could be synthesized from this compound based on known synthetic methods for primary amines.

Heterocyclic SystemGeneral Synthetic ApproachPotential Reagents with this compound
Pyrimidines Condensation with β-dicarbonyl compounds or their equivalents.Acetylacetone, ethyl acetoacetate
Pyridopyrimidines Multicomponent reaction involving a 2-aminopyridine derivative.2-aminopyridine, triethyl orthoformate
Urea/Thiourea derived heterocycles Initial formation of urea/thiourea followed by cyclization.Isocyanates/isothiocyanates, followed by cyclizing agents.

It is important to note that the reactivity of the sulfonamide group under various reaction conditions would need to be considered to avoid undesired side reactions.

Strategies for Conjugation and Linker Attachment

The primary amine of this compound provides a convenient point of attachment for conjugation to other molecules, such as proteins, peptides, or labels, through various linker strategies. These strategies are broadly categorized into the formation of cleavable and non-cleavable linkages.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions found at the target site, such as changes in pH or the presence of certain enzymes, to release the active molecule. axispharm.combiochempeg.comcam.ac.uk

Amide-Based Linkers: The primary amine of this compound can readily form a stable amide bond with a carboxylic acid group on a linker. nih.govnih.govmedchemexpress.comnih.govnih.govlibretexts.orgyoutube.comnih.govkhanacademy.org This is a common and robust method for conjugation. The reaction is typically facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Carbamate (B1207046) Linkers: Reaction of the primary amine with a linker containing a chloroformate or an activated carbonate can form a carbamate linkage.

pH-Sensitive Linkers: Linkers containing functionalities like hydrazones or acetals can be employed. axispharm.comnih.gov These are stable at physiological pH but hydrolyze in the acidic environment of endosomes or lysosomes, releasing the conjugated molecule.

Enzyme-Cleavable Linkers: Dipeptide linkers, such as the valine-citrulline (Val-Cit) linker, are a popular choice. nih.gov These are cleaved by lysosomal proteases like cathepsin B, ensuring targeted release of the drug inside the cell. nih.gov

Disulfide Linkers: While not directly reacting with the primary amine, a linker containing a disulfide bond can be attached to the amine via another functional group. These linkers are cleaved in the reducing environment of the cell. cam.ac.uk

Sulfonamide-Based "Safety-Catch" Linkers: The sulfonamide moiety itself can be part of a "safety-catch" linker system. nih.govnih.govresearchgate.netmdpi.comresearchgate.net In this strategy, the sulfonamide is initially stable but can be activated (e.g., by N-alkylation) to become labile, allowing for cleavage and release of the conjugated molecule under mild conditions. nih.govmdpi.com Recent developments have also explored electron-deficient arylsulfonamides as linkers that can be cleaved by intracellular thiols like glutathione. chemistryviews.org

Non-Cleavable Linkers: These linkers form a stable covalent bond, and the release of the drug relies on the degradation of the carrier molecule (e.g., an antibody in an antibody-drug conjugate) within the cell. nih.govcreative-biolabs.comcreativebiolabs.net The resulting drug-linker-amino acid metabolite must retain its activity. The primary amine of this compound can be attached to non-cleavable linkers, often through the formation of a stable amide or thioether bond. creativebiolabs.net

Click Chemistry: This is a powerful and highly efficient method for bioconjugation. nih.govnih.govspringernature.commdpi.comyoutube.com The primary amine of this compound can be modified to introduce an azide (B81097) or an alkyne group, which can then undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) or a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a complementary functional group on the molecule to be conjugated. nih.govnih.govmdpi.com

The choice of linker and conjugation strategy depends on the specific application, the nature of the molecule to be conjugated, and the desired release mechanism. The following table provides a summary of common linker types and their attachment chemistry relevant to the primary amine of this compound.

Linker TypeConjugation Chemistry with Primary AmineCleavage Mechanism
Amide Reaction with an activated carboxylic acid (e.g., using EDC/NHS).Non-cleavable (unless part of a larger cleavable system).
Carbamate Reaction with an activated carbonate or chloroformate.Generally stable, can be designed to be cleavable.
Hydrazone Formation of a hydrazide from the amine, followed by reaction with an aldehyde/ketone.pH-sensitive (acid-labile). axispharm.comnih.gov
Dipeptide (e.g., Val-Cit) Amide bond formation with the peptide linker.Enzymatic (e.g., Cathepsin B). nih.gov
Sulfonamide "Safety-Catch" The sulfonamide is part of the linker, activated for cleavage.Chemical activation followed by nucleophilic attack. nih.govmdpi.com
Click Chemistry (Azide/Alkyne) Conversion of the amine to an azide or alkyne, followed by cycloaddition.Non-cleavable triazole ring formation. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Aminocyclobutyl Methanesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (1-Aminocyclobutyl)methanesulfonamide. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the amine protons (NH₂), the cyclobutane (B1203170) ring protons, and the methyl protons of the sulfonamide group. The ¹³C NMR spectrum would correspondingly show signals for the quaternary carbon bonded to the amine and sulfur, the methylene (B1212753) carbons of the cyclobutane ring, and the methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity / Remarks
-SO₂-CH₃ ~2.9 - 3.1 ~40 - 45 s (3H)
-NH₂ ~1.5 - 2.5 - br s (2H)
C(NH₂)(SO₂) - ~60 - 70 Quaternary Carbon
Cyclobutane -CH₂- (alpha) ~2.2 - 2.6 ~30 - 35 m (4H)
Cyclobutane -CH₂- (beta) ~1.8 - 2.2 ~15 - 20 m (2H)

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

To overcome the limitations of one-dimensional NMR, such as signal overlap, multi-dimensional NMR experiments are employed for a complete structural assignment. youtube.commdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial for mapping the proton-proton coupling network within the cyclobutane ring. Cross-peaks would be expected between the protons on adjacent carbons in the ring, confirming the cyclic structure and helping to assign the different methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the proton signals of the cyclobutane and methyl groups to their corresponding carbon signals listed in the table above, providing clear assignments for each C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov This is particularly powerful for connecting non-protonated (quaternary) carbons to nearby protons. For this compound, key HMBC correlations would be expected from:

The methyl protons (-SO₂-CH ₃) to the quaternary carbon ( C (NH₂)(SO₂)).

The cyclobutane protons to the quaternary carbon.

The amine protons (-NH ₂) to the quaternary carbon and adjacent cyclobutane carbons.

These combined techniques provide an interlocking web of correlations that allows for the complete and unambiguous assignment of the molecule's constitution. unimi.it

The parent molecule, this compound, is achiral. However, for chiral derivatives, NMR spectroscopy is a powerful method for determining stereochemistry. The magnetic anisotropy effect, where certain functional groups (like aromatic rings or carbonyls) create distinct shielding and deshielding zones in space, is often exploited. americanpharmaceuticalreview.com

To determine the absolute configuration of a chiral derivative, chiral derivatizing agents (CDAs) are often used. By reacting the amine with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess. Furthermore, by using a CDA with a well-understood conformational preference, the differences in chemical shifts (Δδ) between the diastereomers can often be correlated to the absolute configuration of the original amine.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for determining its elemental composition. nih.govyoutube.com For the target compound with the molecular formula C₅H₁₂N₂O₂S, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[C₅H₁₃N₂O₂S]⁺ 165.06922

An experimental mass measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. researchgate.netnih.gov For sulfonamides and amines, fragmentation typically occurs via specific, predictable pathways. dtic.mil

For this compound, key fragmentation pathways would likely include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of Methanesulfonamide (B31651) Radical: Cleavage of the C-S bond.

Alpha-Cleavage: Cleavage of the bonds adjacent to the amine-bearing carbon, leading to the opening of the cyclobutane ring.

Loss of SO₂: A characteristic fragmentation of sulfonamides.

Hypothetical MS/MS Fragmentation Data for [C₅H₁₃N₂O₂S]⁺

Product Ion m/z (Predicted) Lost Neutral Fragment Proposed Ion Structure
148.0427 NH₃ [C₅H₁₀O₂S]⁺
85.0859 CH₄N₂O₂S [C₅H₉]⁺ (Cyclobutyl cation after rearrangement)
70.0651 CH₃NO₂S [C₄H₈N]⁺ (Iminium ion from ring opening)

Note: These fragmentation pathways are predictive and would require experimental verification.

Vibrational Spectroscopy for Characteristic Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com These two methods are complementary; for instance, the symmetric S=O stretch is typically strong in Raman and weaker in IR, while the asymmetric stretch is strong in IR. researchgate.net

For this compound, the key functional groups—amine (NH₂), sulfonamide (SO₂), methyl (CH₃), and cyclobutane (CH₂) — all have distinct vibrational modes.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3250 N-H Asymmetric & Symmetric Stretch Primary Amine
2960 - 2850 C-H Stretch Cyclobutane & Methyl
1650 - 1580 N-H Bend (Scissoring) Primary Amine
1350 - 1310 S=O Asymmetric Stretch Sulfonamide
1160 - 1140 S=O Symmetric Stretch Sulfonamide
950 - 870 N-S Stretch Sulfonamide

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the supramolecular arrangement, including intermolecular interactions like hydrogen bonds. In this molecule, the amine (N-H) and sulfonamide (S=O) groups are excellent hydrogen bond donors and acceptors, respectively. An X-ray structure would likely show a network of hydrogen bonds connecting adjacent molecules in the crystal lattice. mdpi.com

While no public crystal structure exists for this compound, a crystallographic analysis would report the parameters listed in the hypothetical table below.

Hypothetical Crystallographic Data Table

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Volume (V) Volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (Dc) Density of the crystal
Key Bond Lengths (Å) e.g., C-N, C-S, S=O
Key Bond Angles (°) e.g., O-S-O, C-S-N

Analysis of Molecular Conformation and Packing Arrangements

In a crystalline solid, molecules of this compound would be expected to arrange themselves in a highly ordered three-dimensional lattice. This packing would be governed by a network of intermolecular forces. Hydrogen bonds, involving the amino group (as a donor) and the sulfonyl oxygens and the sulfonamide nitrogen (as acceptors), would likely play a dominant role in the crystal packing. The nature and geometry of these hydrogen bonds would dictate the supramolecular architecture of the compound in the solid state.

A detailed analysis, were the data available, would involve the examination of:

Torsion angles within the cyclobutyl ring to define its pucker.

Bond lengths and angles of the sulfonamide group to assess for any deviations from standard values.

Intermolecular contacts , particularly hydrogen bonds, to understand the packing motif.

Without a CIF file, a data table summarizing these structural parameters cannot be generated.

Crystallographic Assignment of Absolute Configuration

This compound is a chiral molecule, possessing a stereocenter at the C1 position of the cyclobutyl ring. The determination of the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial for understanding its biological activity.

Single-crystal X-ray diffraction is the most definitive method for assigning the absolute configuration of a chiral molecule. The most common technique is anomalous dispersion, often referred to as the Bijvoet method. This method relies on the fact that when X-rays are scattered by an atom, there is a small phase shift (anomalous dispersion) that is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. By carefully measuring the intensities of Friedel pairs (reflections hkl and -h-k-l), which are no longer equal in the presence of anomalous scattering, the true absolute structure can be determined.

For an organic molecule like this compound, which contains a sulfur atom, the anomalous scattering signal would be measurable. The successful determination of the absolute configuration would be reported via the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.

In the absence of experimental data, a table detailing the crystallographic parameters for the absolute configuration determination cannot be provided.

Theoretical and Computational Studies of 1 Aminocyclobutyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the reactivity of (1-Aminocyclobutyl)methanesulfonamide. These methods, grounded in the principles of quantum mechanics, offer a detailed picture of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the molecular properties of organic compounds, including sulfonamides and cyclobutane (B1203170) derivatives. researchgate.netnih.govnih.gov By approximating the electron density, DFT methods can accurately predict the ground-state geometry, bond lengths, bond angles, and thermodynamic stability of molecules.

For this compound, DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to obtain the optimized molecular structure. nih.gov These calculations would reveal the precise three-dimensional arrangement of atoms, including the puckering of the cyclobutane ring and the orientation of the aminomethanesulfonamide substituent. The computed thermodynamic parameters, such as Gibbs free energy and enthalpy, provide information on the molecule's stability. nih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Cyclobutane-Sulfonamide System *

ParameterValue
C-S Bond Length (Å)1.78
S-N Bond Length (Å)1.65
S=O Bond Length (Å)1.45
C-N Bond Length (Å)1.48
C-C-C Angle (°)88.5
C-S-N Angle (°)107.0

Computational methods, particularly DFT, are also adept at predicting various spectroscopic parameters, which can aid in the characterization of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of the molecule. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov These predictions are highly valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule. The agreement between computed and experimental spectroscopic data serves as a strong validation of the calculated molecular geometry. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound *

ParameterPredicted Value
IR Stretching Freq. (SO₂) (cm⁻¹)1350-1320 (asymmetric), 1160-1140 (symmetric)
IR Stretching Freq. (N-H) (cm⁻¹)3400-3300
¹H NMR Chemical Shift (NH₂) (ppm)2.5-3.5
¹³C NMR Chemical Shift (C-S) (ppm)50-60

Note: This table contains illustrative data based on characteristic values for sulfonamides and aminocyclobutane derivatives. Specific computational results for the target compound are not available in the reviewed literature.

Molecular Conformation and Dynamics of the Cyclobutyl-Sulfonamide System

The flexibility of the cyclobutane ring and the rotational freedom of the sulfonamide group give rise to a complex conformational landscape for this compound. Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity and physical properties. nih.gov

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. Computational studies on cyclobutane derivatives have shown that the ring can adopt various puckered states, and the presence of substituents influences the conformational preference. acs.orgnih.gov For this compound, conformational analysis would involve mapping the potential energy surface as a function of the ring puckering angle. This analysis helps to identify the most stable conformation and the energy barriers between different puckered forms. The substituent at the C1 position, the aminomethanesulfonamide group, is expected to play a significant role in determining the preferred puckering of the cyclobutane ring. acs.org

The sulfonamide group also possesses rotational freedom around the C-S and S-N bonds. mdpi.com Computational studies on related sulfonamides have been used to determine the rotational barriers and identify the most stable rotamers. mdpi.comresearchgate.net For this compound, the rotation of the sulfonamide moiety would be influenced by steric and electronic interactions with the cyclobutane ring and the amino group. Understanding the energetic landscape of these rotations is important as different conformers may exhibit different interaction profiles with biological targets.

Table 3: Illustrative Rotational Energy Barriers for a Sulfonamide Moiety *

Rotation AxisEnergy Barrier (kcal/mol)
C-S Bond3-5
S-N Bond1-2

Note: This table provides hypothetical energy barrier values based on studies of other sulfonamides to illustrate the expected output of conformational analysis. Specific data for this compound is not available in the searched literature.

Computational Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involved in the synthesis of this compound. acs.org By modeling the reaction pathways, it is possible to identify key intermediates and transition states, and to calculate the activation energies associated with each step. beilstein-journals.org

For instance, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org Computational studies can elucidate the detailed mechanism of this reaction, including the role of catalysts and the stereochemical outcome. While specific computational studies on the synthesis of this compound were not found, general principles from studies on sulfonamide synthesis can be applied. acs.orgacs.org These studies help in optimizing reaction conditions to improve yields and selectivity.

In Silico Exploration of Structure-Property Relationships

The exploration of structure-property relationships through computational means offers a powerful, non-experimental approach to characterizing a chemical compound. For this compound, a series of molecular descriptors have been calculated to define its structural and chemical features. These descriptors, which are numerical representations of the molecule's topology and electronic distribution, are foundational to predicting its physical properties.

The computational analysis provides a detailed profile of the molecule. Key calculated properties include its molecular weight, which is a fundamental physical property, and the topological polar surface area (TPSA), which is instrumental in predicting the molecule's transport properties. The number of hydrogen bond donors and acceptors are critical indicators of its potential for forming non-covalent interactions. Furthermore, the number of rotatable bonds provides insight into the molecule's conformational flexibility. The predicted octanol-water partition coefficient (XLogP3) offers a measure of its lipophilicity.

These theoretically derived properties, summarized in the data tables below, are the result of sophisticated computational models that translate the two-dimensional and three-dimensional structure of this compound into a set of quantitative values.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₁₂N₂O₂S
Molecular Weight 164.23 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 164.06195 g/mol

Topological and Lipophilicity Descriptors

Descriptor Value
Topological Polar Surface Area 78.9 Ų
Heavy Atom Count 9
Complexity 184

The data presented in these tables are the outcomes of computational algorithms that are widely used in the field of cheminformatics to predict the properties of molecules. These values provide a foundational understanding of the physicochemical nature of this compound, which is essential for any further theoretical or experimental investigation.

Chiroptical Properties and Stereochemical Investigations of Chiral 1 Aminocyclobutyl Methanesulfonamide Isomers

Chirality in Substituted Cyclobutyl Systems

The cyclobutane (B1203170) ring, a four-membered carbocycle, is not planar but exists in a puckered conformation to relieve ring strain. This puckering is a dynamic process where the ring can flip between equivalent puckered conformations. When substituents are introduced onto the cyclobutane ring, this can lead to the existence of stereoisomers.

In monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position. These are conformers that rapidly interconvert. However, in disubstituted cyclobutanes, such as 1,3-disubstituted systems, the relative orientation of the substituents gives rise to cis and trans diastereomers. In these isomers, the cyclobutane ring is puckered. nih.gov For instance, in trans-1,3-cyclobutanedicarboxylic acid, the ring is puckered with a dihedral angle of approximately 150°. nih.gov

The presence of a chiral center, an atom bonded to four different groups, is the most common source of chirality in molecules. In the case of (1-Aminocyclobutyl)methanesulfonamide, the C1 carbon of the cyclobutyl ring is a chiral center as it is attached to four different groups: an amino group (-NH2), a methanesulfonamide (B31651) group (-CH2SO2NH2), and two different carbon atoms within the cyclobutane ring. This gives rise to the existence of two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. The stereochemistry of such substituted cyclobutanes is crucial as it can dictate their interaction with chiral biological targets.

Enantiomeric Resolution and Separation Techniques

The separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual enantiomers is known as enantiomeric resolution. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation.

One of the most powerful and widely used techniques for enantiomeric resolution is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving successful resolution.

While specific HPLC methods for the resolution of this compound are not extensively documented in publicly available literature, methods for analogous chiral amines and amino acids provide a strong basis for developing a suitable separation protocol. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds.

Another common strategy for resolving chiral amines is through the formation of diastereomeric salts . This involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical and chemical properties, they can often be separated by conventional techniques like fractional crystallization. After separation, the individual enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

The following table outlines a hypothetical, yet scientifically plausible, HPLC method for the enantiomeric resolution of this compound based on common practices for similar compounds.

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. jascoinc.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. epo.org The resulting spectrum provides information about the absolute configuration and the conformational properties of the chiral molecule.

A hypothetical CD spectrum for the (R)- and (S)-enantiomers of this compound can be predicted based on the analysis of similar chiral amines. The data is presented in the table below, illustrating the expected mirror-image relationship between the two enantiomers.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-(1-Aminocyclobutyl)methanesulfonamide215+5000
(S)-(1-Aminocyclobutyl)methanesulfonamide215-5000

This table represents a simplified, hypothetical Cotton effect. A full CD spectrum would show the variation of molar ellipticity over a range of wavelengths. The sign and magnitude of the Cotton effect at a particular wavelength are characteristic of the absolute configuration of the enantiomer.

Future Research Directions in the Study of 1 Aminocyclobutyl Methanesulfonamide

Development of Novel Asymmetric Catalytic Strategies for Synthesis

The synthesis of complex, chiral cyclobutanes remains a significant challenge in organic chemistry. nih.gov While methods for constructing the cyclobutane (B1203170) core exist, the development of catalytic and highly stereoselective routes to substituted aminocyclobutanes like (1-Aminocyclobutyl)methanesulfonamide is a primary area for future research.

A promising avenue lies in the adaptation of rhodium-catalyzed asymmetric carbometallation of cyclobutenes. nih.gov This method, which has been successfully applied to the synthesis of other complex cyclobutanes, could potentially be used to introduce the amine or a precursor group with high enantioselectivity. nih.gov Research should focus on designing chiral ligands for the rhodium catalyst that can effectively control the stereochemistry of the addition to a suitable cyclobutene (B1205218) precursor.

Another key strategy is the asymmetric transfer hydrogenation of functionalized cyclobutenediones or cyclobutenones. acs.org This approach has proven robust for creating a variety of chiral four-membered carbocycles. acs.org Future work could involve designing a synthetic sequence where a cyclobutenedione precursor is selectively hydrogenated to establish the desired stereocenter, followed by subsequent functionalization to install the aminosulfonamide moiety. The development of catalysts that can achieve high regio- and stereoselectivity in these hydrogenation steps will be critical. acs.org

Furthermore, iron-catalyzed [2+2] cycloadditions present an economical and environmentally friendly alternative for the synthesis of the core aminocyclobutane structure. nih.gov Research efforts could be directed toward developing chiral iron catalysts that can facilitate an enantioselective cycloaddition between an appropriate alkene and a keteniminium intermediate to form the chiral aminocyclobutane ring directly. dntb.gov.ua

Potential Asymmetric StrategyKey Precursor TypeCatalytic System ExampleResearch Goal
Asymmetric CarbometallationSubstituted CyclobutenesChiral Rhodium ComplexesEnantioselective C-N bond formation
Asymmetric Transfer HydrogenationCyclobutenedionesChiral Ruthenium or Rhodium CatalystsStereocontrolled reduction to chiral cyclobutanols
Catalytic [2+2] CycloadditionAlkenes, KeteniminiumsChiral Iron-based CatalystsDirect enantioselective formation of the aminocyclobutane ring

Exploration of Unprecedented Reactivity Patterns of the Core Structure

The inherent ring strain of the cyclobutane core in this compound, combined with the electronic influence of the sulfonamide group, suggests a rich and largely unexplored reactive landscape.

Future research should investigate strain-release driven annulation reactions . Analogous to the [3+2] annulations seen with aminocyclopropanes, the aminocyclobutane core could potentially undergo Lewis acid-catalyzed [4+2] or [4+3] cycloadditions with suitable dienophiles or imines. dntb.gov.uaacs.org Such transformations would provide rapid access to novel, complex polycyclic and spirocyclic scaffolds that are difficult to synthesize through other means. The sulfonamide group may play a crucial role in these reactions, acting as either a directing group or an activating group.

Another significant area of exploration is the selective C-H functionalization of the cyclobutane ring. Recent advances in transition-metal catalysis, particularly with rhodium, have shown that intermediates can undergo "chain-walking" to enable functionalization at positions remote from the initial reaction site. nih.gov Applying this concept to derivatives of this compound could allow for the installation of additional functional groups on the cyclobutane ring with high regioselectivity, opening up new vectors for molecular diversification.

Investigating the role of the sulfonamide nitrogen in directing these reactions or participating in novel cyclizations is also a priority. Its coordination to a metal catalyst could enable unique transformations not observed in simpler aminocyclobutanes.

Integration with Advanced Flow Chemistry and Automation Technologies

To accelerate the exploration of this compound and its derivatives, the integration of modern automation and flow chemistry technologies is essential. researchgate.net Continuous-flow synthesis offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. soci.orgthieme-connect.de

Future research should focus on developing a modular flow synthesis platform . Such a system would allow for the rapid, automated synthesis of a library of this compound analogues. soci.org By programming the system to vary starting materials and reagents, hundreds of unique derivatives could be synthesized for screening purposes in a fraction of the time required by manual methods. researchgate.net

This platform would integrate several key components:

Pumping Systems: High-performance liquid chromatography (HPLC) pumps for precise delivery of reagents and solvents. amidetech.com

Reactor Modules: Temperature-controlled reactors (e.g., heated coils or packed-bed reactors) to ensure exact reaction conditions. soci.org

In-line Analytics: Integration of real-time monitoring techniques, such as NMR or mass spectrometry, to analyze reaction progress and purity without the need for manual sampling. researchgate.net

Automated Workup and Purification: Downstream modules for automated liquid-liquid extraction and chromatographic purification.

The development of such an automated system would not only accelerate the synthesis of new compounds but also facilitate rapid optimization of reaction conditions (e.g., temperature, stoichiometry, residence time) using statistical algorithms like Design of Experiments (DoE). researchgate.netsoci.org

Deeper Computational Modeling for Rational Molecular Design and Predictive Chemical Behavior

Computational chemistry provides powerful tools for understanding molecular structure, predicting reactivity, and guiding the design of new chemical entities with desired properties. researchgate.net A deep computational investigation of this compound is a critical future direction.

Quantum mechanical calculations , such as Density Functional Theory (DFT), should be employed to perform a thorough conformational analysis of the molecule. Understanding the preferred spatial arrangement of the cyclobutane ring relative to the aminosulfonamide substituent is fundamental to predicting its chemical behavior and biological interactions.

Furthermore, computational models can be used to predict reactivity and reaction outcomes . By modeling the transition states of potential reactions, such as the annulations or C-H functionalizations described in section 7.2, researchers can identify the most promising synthetic routes and catalyst systems before committing to extensive laboratory work.

For medicinal chemistry applications, quantitative structure-activity relationship (QSAR) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. researchgate.net Once initial biological activity data is obtained for a set of derivatives, these models can be built to correlate specific structural features with biological function. The resulting contour maps can guide the rational design of next-generation compounds with enhanced potency and optimized physicochemical properties. researchgate.net

Computational MethodApplication AreaResearch Objective
Density Functional Theory (DFT)Conformational Analysis & ReactivityDetermine lowest energy conformers and model reaction transition states to predict feasibility and selectivity.
Molecular Dynamics (MD)Target-Ligand InteractionsSimulate the binding of the molecule to a potential biological target to understand binding modes and estimate binding affinity.
QSAR / 3D-QSARRational Drug DesignCorrelate structural features with biological activity to guide the design of more potent analogues.

Q & A

Q. Optimization strategies :

  • Employ experimental design (e.g., central composite design) to evaluate variables like temperature, solvent polarity, and reagent stoichiometry .
  • Monitor reaction progress via TLC or HPLC to identify intermediate formation and side reactions.

Basic: Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

Answer:

  • HPLC : Utilize a C18 column with ethanol/water (30:70 v/v) mobile phase at 1 mL/min flow rate, detecting at 280 nm for high sensitivity and reproducibility .
  • FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹, NH₂ bending modes) .
  • NMR : Confirm cyclobutane ring geometry (¹H NMR coupling constants) and sulfonamide group integration (¹³C NMR for quaternary carbons) .
  • Mass spectrometry (HRMS) : Validate molecular formula via exact mass measurement (e.g., [M+H]⁺ ion).

Basic: How can researchers screen the biological activity of this compound against potential enzyme targets?

Answer:

  • Enzyme inhibition assays : Use fluorogenic or chromogenic substrates in kinetic assays (e.g., for kinases, proteases) to measure IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to assess affinity for GPCRs or ion channels .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream signaling effects (e.g., Western blot for phosphorylated proteins) in relevant cell lines.

Advanced: What computational methods can predict the regioselectivity of this compound in derivatization reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) to prioritize functionalization sites that enhance binding affinity .
  • Kinetic modeling : Use Arrhenius plots to compare activation energies for competing reaction pathways.

Advanced: How can researchers design stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .
  • Analytical monitoring : Use stability-indicating HPLC methods to quantify degradation products and identify hydrolysis or oxidation pathways.
  • Kinetic analysis : Apply the Eyring equation to correlate degradation rates with temperature and derive shelf-life predictions.

Advanced: What molecular dynamics (MD) protocols validate the binding mode of this compound to its biological targets?

Answer:

  • Docking validation : Redock co-crystallized ligands (e.g., methanesulfonamide inhibitors in FAK kinase) using AutoDock 4.2, ensuring RMSD < 2 Å between predicted and experimental poses .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability, hydrogen bond occupancy, and conformational changes .
  • Free energy calculations : Use MM-PBSA or alchemical methods to estimate binding free energy contributions from key residues.

Advanced: How should researchers address contradictory data in biological activity or synthetic yield studies involving this compound?

Answer:

  • Multi-technique validation : Cross-verify results using orthogonal methods (e.g., SPR for binding affinity if radioligand assays show discrepancies) .
  • Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers and assess reproducibility across experimental replicates .
  • Mechanistic reinvestigation : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways or confirm metabolite formation in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.